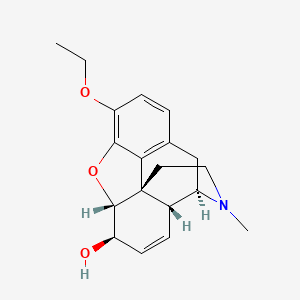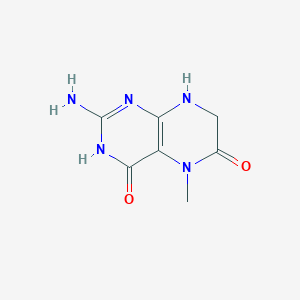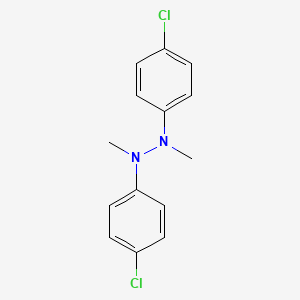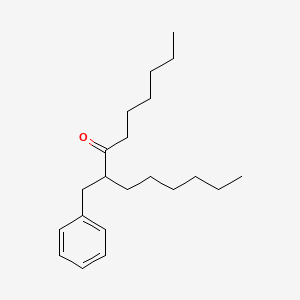
2-Hydroxy-5-(2-nitroethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitroethenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of the nitroethenyl group. One common method includes:
Nitroethenylation: The nitroethenyl group is introduced through a reaction with nitroethene under basic conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(2-nitroethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-nitroethenyl)benzaldehyde.
Reduction: 2-Hydroxy-5-(2-aminoethenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(2-nitroethenyl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of protein tyrosine phosphatases by binding to the active site and blocking substrate access . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Lacks the nitroethenyl group but shares similar inhibitory properties on enzymes.
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
3-Nitrosalicylic acid: Another nitro-substituted salicylic acid with different chemical properties and uses.
Uniqueness
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is unique due to the presence of both hydroxyl and nitroethenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
42571-07-3 |
|---|---|
Fórmula molecular |
C9H7NO5 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
2-hydroxy-5-(2-nitroethenyl)benzoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13) |
Clave InChI |
NVWQBWPWSNPTBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
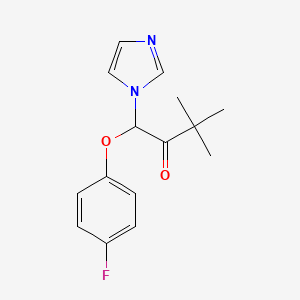
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)


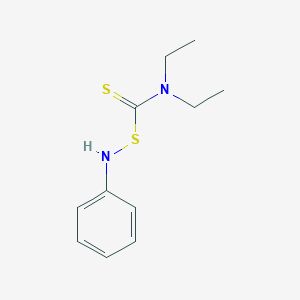

![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
